PS(18:1(9Z)/18:1(9Z)), also known as dopse or 1, 2-DLPS, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:1(9Z)/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:1(9Z)/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:1(9Z)/18:1(9Z)) can be converted into PE(18:1(9Z)/18:1(9Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Choline and PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from PC(18:1(9Z)/18:1(9Z)) and L-serine through its interaction with the enzyme phosphatidylserine synthase. Furthermore, PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from lyso-PS(18:1(9Z)/0:0); which is mediated by the enzyme ALE1P acyltransferase. Finally, PS(18:1(9Z)/18:1(9Z)) can be biosynthesized from lyso-PS(0:0/18:1(9Z)) through its interaction with the enzyme ALE1P acyltransferase. In humans, PS(18:1(9Z)/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:1(9Z)) pathway.
Dioleoyl phosphatidylserine
CAS No.: 70614-14-1
Cat. No.: VC1797384
Molecular Formula: C42H78NO10P
Molecular Weight: 788 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70614-14-1 |
|---|---|
| Molecular Formula | C42H78NO10P |
| Molecular Weight | 788 g/mol |
| IUPAC Name | (2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
| Standard InChI | InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1 |
| Standard InChI Key | WTBFLCSPLLEDEM-JIDRGYQWSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Dioleoyl phosphatidylserine has the molecular formula C42H78NO10P and a molecular weight of 788.0 g/mol . Its structure consists of a glycerol backbone to which two oleoyl (C18:1) fatty acid chains are attached at the sn-1 and sn-2 positions, and a phosphoserine group at the sn-3 position. The systematic IUPAC name is (2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid . The oleoyl chains each contain a cis double bond at the 9th carbon position, contributing to the fluid properties of membranes containing this phospholipid.
The structural representation can be expressed by the following SMILES notation:
CCCCCCCC/C=C\CCCCCCCC(=O)OCC@HOC(=O)CCCCCCC/C=C\CCCCCCCC
And by the InChI:
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1
Physical and Chemical Properties
The physical and chemical properties of DOPS are important for understanding its behavior in biological systems and for its applications in research and therapeutics. The table below summarizes key physical and chemical properties of dioleoyl phosphatidylserine:
As a phospholipid, DOPS has amphipathic properties, with a hydrophilic head (the phosphoserine group) and hydrophobic tails (the oleoyl chains). This amphipathic nature allows DOPS to form bilayers, micelles, and liposomes in aqueous environments, making it useful for drug delivery systems and membrane studies.
Spectroscopic Data
Mass spectrometry is commonly used to identify and characterize phospholipids like DOPS. The table below presents predicted collision cross section (CCS) values for various adducts of dioleoyl phosphatidylserine, which are useful for its identification in mass spectrometry-based lipidomics:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 788.54358 | 284.4 |
| [M+Na]+ | 810.52552 | 287.6 |
| [M+NH4]+ | 805.57012 | 291.1 |
| [M+K]+ | 826.49946 | 289.2 |
| [M-H]- | 786.52902 | 278.9 |
| [M+Na-2H]- | 808.51097 | 284.7 |
| [M]+ | 787.53575 | 284.5 |
| [M]- | 787.53685 | 284.5 |
Experimental collision cross section values have also been reported:
These spectroscopic data are valuable for the identification and quantification of DOPS in complex biological samples and for quality control in pharmaceutical preparations.
Biological Role and Function
Role in Cell Membranes
Phosphatidylserine, including its dioleoyl variant, is a critical component of cell membranes, particularly in the brain, where it plays a major role in determining membrane integrity and fluidity . In most healthy cells, phosphatidylserine is predominantly located on the inner leaflet of the plasma membrane due to the activity of ATP-dependent phospholipid translocases (flippases) . This asymmetric distribution is essential for normal cellular function.
The presence of the serine headgroup confers a negative charge to the membrane surface, which is important for the binding of proteins involved in signal transduction and membrane trafficking. The specific physical properties of DOPS, influenced by its two oleoyl chains with cis double bonds, contribute to the creation of a fluid membrane environment that is critical for the proper functioning of membrane proteins.
Distribution in Biological Systems
While the brain can typically manufacture sufficient levels of phosphatidylserine, deficiencies in methyl donors like S-adenosylmethionine (SAMe), folic acid, and vitamin B12, or essential fatty acids may inhibit the production of adequate amounts . Low levels of phosphatidylserine in the brain have been associated with impaired mental function and depression in the elderly .
In cancer cells, a notable difference in phosphatidylserine distribution is observed. The activity of flippases is often depressed, causing phosphatidylserine to accumulate on the outer leaflet of the membrane . In normal cells, such externalization would signal apoptosis and lead to phagocytosis by macrophages, but cancer cells express CD47, which prevents this process . This altered distribution has become a target for cancer therapies, as will be discussed in section 5.
Medical Applications
Cognitive Enhancement
Phosphatidylserine, including DOPS, has been investigated for its potential to enhance cognitive function, particularly in the elderly. The compound's role in maintaining neuronal membrane fluidity and supporting neurotransmitter systems has made it a subject of interest in cognitive research. The therapeutic potential of phosphatidylserine is linked to its ability to maintain cell membrane integrity, which is crucial for proper neuronal function and communication in the brain.
Treatment of Age-Related Cognitive Decline
Clinical studies have supported the use of phosphatidylserine in treating age-related cognitive decline. In one significant study involving 494 elderly patients (between 65 and 93 years of age) with moderate to severe senility, subjects received either phosphatidylserine (100 mg three times a day) or a placebo for 6 months . Assessment of mental performance, behavior, and mood at the beginning and end of the study revealed statistically significant (P<0.01) improvements in these parameters for the phosphatidylserine group .
To date, eleven double-blind published studies have reported successful use of phosphatidylserine in treating age-related cognitive decline, Alzheimer's Disease, or depression . These findings suggest that phosphatidylserine supplementation may help address the cognitive deficits associated with aging. The mechanism of action is believed to involve enhanced membrane fluidity, improved neurotransmitter release, and more efficient signal transduction in neuronal cells.
Role in Depression Treatment
The mechanism by which phosphatidylserine alleviates depression is thought to involve support for neurotransmitter systems and enhancement of cellular communication in the brain. These effects, combined with the general improvement in neuronal membrane function, contribute to the compound's antidepressant properties. Moreover, the role of phosphatidylserine in regulating stress responses, particularly through modulation of cortisol levels, may also contribute to its antidepressant effects.
Role in Cancer Research
SapC-DOPS as a Novel Nanodrug
An innovative application of DOPS has emerged in the field of oncology with the development of SapC-DOPS (Saposin C-dioleoylphosphatidylserine), a nanosomal formulation that targets cancer cells with elevated surface phosphatidylserine. This approach exploits the altered phosphatidylserine distribution in cancer cell membranes described earlier.
SapC-DOPS consists of the lysosomal protein saposin C (SapC) embedded in DOPS vesicles. In the acidic tumor microenvironment, SapC-DOPS selectively targets the phosphatidylserine biomarker that is predominantly elevated on the surface of cancer cells . The specificity of this targeting is due to the high affinity of SapC for cancer cell phosphatidylserine .
Research has shown that SapC-DOPS preferentially targets cells with high surface phosphatidylserine, which are primarily in the G2/M phase of the cell cycle. This contrasts with other treatment modalities such as Gemcitabine, Abraxane, and radiation, which target G1 phase cells that have low surface phosphatidylserine . This differential targeting makes SapC-DOPS a complementary approach to existing cancer treatments.
| Treatment Modality | Target Cell Population | Surface PS Level | Cell Cycle Phase |
|---|---|---|---|
| Chemotherapy/Radiation | Primary tumor cells | Low | G1 |
| SapC-DOPS | Resistant tumor cells | High | G2/M |
| Combination | Both populations | All levels | All phases |
Table: Targeting strategy of combination therapy with SapC-DOPS and conventional treatments
Research in Neurodegenerative Diseases
Interactions with Amyloid-beta
Recent research has investigated the role of phospholipid membranes, including those containing DOPS, in the oligomerization and fibrillation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's Disease. Kim et al. reported on the impact of different anionic phospholipids, such as DOPS or dioleoyl phosphatidylglycerol (DOPG), on the formation of Aβ fibrils . They observed that liposome packing density (regulated by varying fatty acid chain length and unsaturation in PS) and the DOPS/DOPG ratio influenced the rate of fibrinogenesis and the length of the resulting fibrils .
Studies using electrochemical impedance spectroscopy (EIS) and confocal fluorescence microscopy have compared the impact of Aβ 1-42 on simple zwitterionic membranes (dioleoylphosphatidylcholine, DOPC) with membranes containing DOPS . While monomeric Aβ 1-42 adsorbs weakly to pristine DOPC membranes without aggregation, the presence of DOPS in the membrane significantly alters this interaction.
Implications for Alzheimer's Disease
When 10 mol% DOPS was doped asymmetrically into the outer leaflet of a membrane, oligomerization of Aβ 1-42 monomer was evident, as measured by EIS and atomic force microscopy (AFM) . Confocal imaging revealed membrane damage resulting in extensive leakage of a trapped fluorescent dye from the pores . These effects were time-dependent and related to both DOPS and Aβ 1-42 concentrations.
The timeline of membrane interaction events was studied in detail:
-
Membrane pore formation was visible within 30 minutes
-
Oligomerization, membrane-oligomer multilayer, and Aβ 1-42 fibril formation were evident over 3 to 18 hours
These findings suggest that the presence of DOPS in membranes may accelerate the aggregation of Aβ peptides and subsequent membrane damage, potentially contributing to the pathogenesis of Alzheimer's Disease. The study emphasizes the impact of membrane packing/fluidity and charge on amyloidgenesis, providing insights that may guide new therapeutic approaches to prevent or mitigate amyloid-related neurodegeneration.
Current Research and Future Directions
Research on dioleoyl phosphatidylserine continues to evolve, with several promising directions emerging. In cancer research, the successful phase I trials of SapC-DOPS have paved the way for phase II studies focusing on efficacy in various cancer types, particularly those with limited treatment options like pancreatic cancer . The potential of combining SapC-DOPS with conventional therapies is also being explored, with preliminary results suggesting synergistic effects that could significantly improve patient outcomes.
In neuroscience, investigations into the interactions between DOPS-containing membranes and proteins involved in neurodegenerative diseases are providing new insights into disease mechanisms. These studies may lead to novel therapeutic strategies targeting membrane composition or protein-membrane interactions. Understanding how phospholipid composition affects amyloid aggregation could lead to preventive approaches for conditions like Alzheimer's Disease.
The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, is also advancing our understanding of phosphatidylserine metabolism and turnover in health and disease. Improvements in analytical techniques, such as mass spectrometry and imaging methods, are enabling more detailed characterization of phospholipid distributions in tissues and cells, facilitating earlier disease detection and more personalized treatment approaches.
Synthetic modifications of DOPS are being explored to enhance its therapeutic properties or to create targeted delivery systems for various drugs. These modified phospholipids may offer improved stability, bioavailability, or specificity compared to the native compound. The development of novel drug delivery systems based on DOPS vesicles represents a particularly promising area of research with potential applications across multiple therapeutic areas.
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